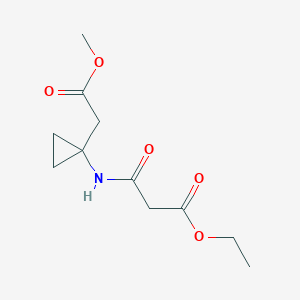
Ethyl 3-(1-(2-methoxy-2-oxoethyl)cyclopropylamino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate is a complex organic compound with a unique structure that includes a cyclopropyl group, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with an appropriate reagent to introduce the cyclopropyl group.
Introduction of the amino group: The cyclopropyl intermediate is then reacted with an amine to introduce the amino group.
Esterification: The final step involves the esterification of the intermediate with ethyl 3-oxopropanoate to form the desired compound.
Industrial Production Methods
Industrial production of ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: This compound has a similar ester functional group but differs in the presence of a thio group instead of an amino group.
Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar to the above compound but with a methyl ester instead of an ethyl ester.
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 3-[[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C11H17NO5/c1-3-17-9(14)6-8(13)12-11(4-5-11)7-10(15)16-2/h3-7H2,1-2H3,(H,12,13) |
InChI Key |
IENOKRMMPUBPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1(CC1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















